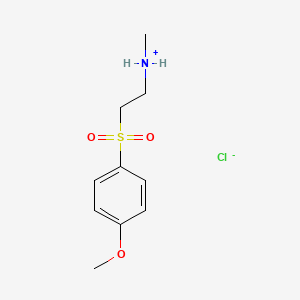

Ethylamine, 2-(4-methoxyphenylsulfonyl)-N-methyl-, hydrochloride

Description

Ethylamine, 2-(4-methoxyphenylsulfonyl)-N-methyl-, hydrochloride (CAS: Not explicitly provided in evidence; structurally inferred from analogs) is a substituted ethylamine derivative characterized by:

- Core structure: Ethylamine backbone with an N-methyl group.

- Substituent: A 4-methoxyphenylsulfonyl group (-SO₂-C₆H₄-OCH₃) at the 2-position.

- Salt form: Hydrochloride (HCl), enhancing solubility and stability.

This compound is likely explored for pharmaceutical or agrochemical applications due to its sulfonyl and methoxy moieties, which are common in bioactive molecules. Its synthesis may involve palladium-catalyzed amination (as seen in aryl halide coupling with ethylamine salts ) or sulfonylation reactions.

Properties

CAS No. |

67057-91-4 |

|---|---|

Molecular Formula |

C10H16ClNO3S |

Molecular Weight |

265.76 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)sulfonylethyl-methylazanium;chloride |

InChI |

InChI=1S/C10H15NO3S.ClH/c1-11-7-8-15(12,13)10-5-3-9(14-2)4-6-10;/h3-6,11H,7-8H2,1-2H3;1H |

InChI Key |

OVFKILGCSBHWNF-UHFFFAOYSA-N |

Canonical SMILES |

C[NH2+]CCS(=O)(=O)C1=CC=C(C=C1)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of ethylamine, 2-(4-methoxyphenylsulfonyl)-N-methyl-, hydrochloride generally involves:

- Formation of the sulfonamide linkage by reaction of an amine with 4-methoxybenzenesulfonyl chloride.

- Introduction of the ethylamine moiety with N-methyl substitution.

- Purification steps including crystallization or chromatography to obtain the hydrochloride salt in high purity.

This approach is consistent with sulfonamide chemistry where sulfonyl chlorides react with amines under mild conditions to form sulfonamides.

Detailed Stepwise Preparation

Step 1: Sulfonylation of Amines

- Starting with substituted amines such as ethylamine or derivatives thereof, sulfonylation is performed using 4-methoxybenzenesulfonyl chloride.

- The reaction typically occurs at room temperature in the presence of a base such as pyridine to neutralize HCl formed.

- This step yields the sulfonamide intermediate.

Step 2: N-Methylation

- The N-methyl group on the ethylamine nitrogen can be introduced via reductive amination or direct alkylation using methyl iodide or other methylating agents.

- Reductive amination methods involve reacting the sulfonamide intermediate with formaldehyde followed by reduction (e.g., NaBH(OAc)3 or NaCNBH3) to install the N-methyl group.

Step 3: Formation of Hydrochloride Salt

- The free base sulfonamide is converted into its hydrochloride salt by treatment with hydrochloric acid.

- This step enhances compound stability and facilitates purification.

Step 4: Purification

- Purification is achieved through crystallization or chromatographic techniques.

- Solvent extraction and distillation may also be employed depending on the scale and purity requirements.

Representative Synthetic Routes from Literature

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Sulfonylation of ethylamine with 4-methoxybenzenesulfonyl chloride | Pyridine, Room Temp | 70-85 | Mild conditions, clean reaction |

| 2 | N-Methylation via reductive amination | Formaldehyde, NaBH(OAc)3, AcOH | 60-75 | Selective N-methylation |

| 3 | Hydrochloride salt formation | HCl in ether or aqueous | Quantitative | Crystallization step |

| 4 | Purification | Recrystallization or chromatography | - | Achieves >98% purity |

Industrial Scale Considerations

- According to patent CN101062901A, related ethyl methyl amines are synthesized via formylation of ethylamine followed by reduction using lithium aluminum hydride or sodium aluminates, with solvents such as tetrahydrofuran or toluene.

- This method emphasizes high yield, low impurity formation, and industrial scalability.

- Purification via solvent extraction and distillation is efficient for large-scale production.

Research Findings and Mechanistic Insights

- The sulfonylation reaction proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride, releasing chloride ion.

- Reductive amination for N-methylation involves formation of an iminium intermediate which is reduced to the secondary amine.

- The hydrochloride salt formation stabilizes the compound and improves handling.

- Analog synthesis studies show that substitution patterns on the phenyl ring and variations in the amine moiety influence biological activity and synthetic accessibility.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Sulfonylation + N-methylation | Ethylamine, 4-methoxybenzenesulfonyl chloride | Pyridine, Formaldehyde, NaBH(OAc)3 | RT for sulfonylation; mild reductive amination | High purity, straightforward | Multi-step, moderate yields |

| Formylation + Reduction (Patent CN101062901A) | Ethylamine, formic acid esters | Lithium aluminum hydride, THF | 0- reflux °C, 4-10 h | Industrially scalable, fewer impurities | Requires strong reductants |

| Direct alkylation of sulfonamide | Sulfonamide intermediate | Methyl iodide, base | RT to reflux | Simpler step for N-methylation | Potential side reactions |

Chemical Reactions Analysis

Types of Reactions

Ethylamine, 2-(4-methoxyphenylsulfonyl)-N-methyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted amines and amides.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C10H14ClNO3S

- CAS Number : 1177298-29-1

- Molecular Weight : 253.74 g/mol

The compound features a sulfonamide group, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Activity

Recent studies have demonstrated that compounds similar to ethylamine, 2-(4-methoxyphenylsulfonyl)-N-methyl-, hydrochloride exhibit significant antiproliferative activity against cancer cell lines. For instance, research on TASIN analogs, which share structural similarities with this compound, revealed that modifications in the arylsulfonamide moiety can lead to varying degrees of anticancer efficacy. A notable finding was that specific substitutions on the phenyl ring enhanced activity against colon cancer cells, indicating a potential pathway for developing targeted cancer therapies .

Antimicrobial Properties

Ethylamine derivatives have been investigated for their antimicrobial properties. A study focused on the synthesis of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives found that certain compounds exhibited promising antibacterial activity against strains such as Bacillus subtilis and Aspergillus niger. The presence of electron-withdrawing groups on the phenyl ring was associated with increased antimicrobial potency, suggesting that structural modifications could optimize efficacy .

Toxicity and Safety Profile

While exploring the therapeutic potential of this compound, it is essential to consider its safety profile. Ethylamine derivatives can cause skin and eye irritation and may pose respiratory risks upon exposure. Proper handling and safety measures are crucial when conducting experiments involving this compound .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethylamine, 2-(4-methoxyphenylsulfonyl)-N-methyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Chlorophenylthio)-N,N-diethyl Ethylamine Hydrochloride

- Structure : Ethylamine backbone with N,N-diethyl groups and a 4-chlorophenylthio (-S-C₆H₄-Cl) substituent at the 2-position.

- Key differences :

- Functional group : Thioether (S) vs. sulfonyl (SO₂) in the target compound.

- Substituent : Chlorine (electron-withdrawing) vs. methoxy (electron-donating) on the phenyl ring.

- Applications : Marketed as a plant growth regulator (CPTA) .

- Physicochemical impact : Thioethers are less polar than sulfonyl groups, affecting solubility and membrane permeability.

Venlafaxine Hydrochloride Impurity F (ACI 220106)

- Structure : N,N-Dimethyl ethylamine with a 4-methoxyphenyl-cyclohexenyl substituent.

- Key differences :

- Backbone : Dimethyl ethylamine vs. N-methyl ethylamine.

- Substituent : Cyclohexenyl-methoxyphenyl vs. sulfonyl-methoxyphenyl.

2-(2-Methoxyphenoxy)Ethylamine Hydrochloride

- Structure: Ethylamine with a 2-methoxyphenoxy (-O-C₆H₃-OCH₃) group.

- Key differences :

- Linkage : Ether (O) vs. sulfonyl (SO₂).

- Substituent position : Ortho-methoxy vs. para-methoxy.

- Market data: Sold by Alfa Chemistry, Beijing Lunarsun Pharmaceutical, and others, with 2018–2023 sales spanning North America, Europe, and Asia-Pacific .

- Applications : Intermediate in drug synthesis or material science.

Methiodone Hydrochloride

- Structure : Diphenylbutanamine backbone with an ethylsulfonyl group.

- Key differences :

- Complexity : Larger diphenylbutanamine core vs. simpler ethylamine.

- Functional group : Ethylsulfonyl (-SO₂-C₂H₅) vs. aryl-sulfonyl.

- Applications : Opioid derivative with historical pharmaceutical use .

Comparative Analysis Table

Research and Market Trends

- Market dynamics: 2-(2-Methoxyphenoxy)Ethylamine HCl saw significant sales growth in Asia-Pacific (2018–2023), driven by pharmaceutical demand .

Biological Activity

Ethylamine, 2-(4-methoxyphenylsulfonyl)-N-methyl-, hydrochloride, commonly referred to as a phenyl sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary mechanism of action for ethylamine derivatives like 2-(4-methoxyphenylsulfonyl)-N-methyl- is their ability to interact with various biological targets. A significant pathway involves the inhibition of the Keap1-Nrf2 protein–protein interaction. This interaction is crucial for regulating cellular responses to oxidative stress. By inhibiting Keap1, these compounds can stabilize Nrf2, leading to increased expression of cytoprotective genes that play roles in detoxification and antioxidant defense systems .

Key Findings:

- Nrf2 Activation : Compounds that inhibit Keap1 can enhance Nrf2 activity, which is associated with protective effects against neurodegenerative diseases and inflammation .

- Cytotoxicity Profiles : Studies have shown that certain analogs exhibit low cytotoxicity at concentrations up to 100 μM, indicating a favorable safety profile .

Structure-Activity Relationships (SAR)

The biological activity of ethylamine derivatives is highly influenced by their structural components. The presence of the 4-methoxyphenyl group is critical for maintaining activity. SAR studies indicate that modifications to this group can significantly alter the compound's efficacy.

| Compound Modification | Effect on Activity |

|---|---|

| Unsubstituted phenyl ring | 5-fold reduction in antiproliferative activity |

| Electron-withdrawing groups | Generally not tolerated |

| Alkoxy group size increase | Significant drop in activity observed |

These findings suggest that both electronic and steric factors play crucial roles in the biological efficacy of these compounds .

Case Studies

Several studies highlight the biological effects of ethylamine derivatives:

- Inhibition of Cancer Cell Proliferation : Research has demonstrated that certain analogs exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study showed that modifications to the sulfonamide moiety led to varying degrees of inhibition in colon cancer cell lines .

- Neuroprotective Effects : In models simulating neurodegenerative conditions, compounds targeting the Nrf2 pathway have shown promise in reducing oxidative stress markers and improving cell viability .

- Pharmacological Profiling : Detailed pharmacological profiling has indicated that some derivatives possess selective activity at serotonin receptors (5-HT receptors), which may contribute to their therapeutic potential in psychiatric disorders .

Research Findings Summary

The following table summarizes key research findings related to the biological activities of ethylamine derivatives:

| Study Focus | Key Findings |

|---|---|

| Nrf2 Activation | Enhanced cytoprotective gene expression under oxidative stress conditions |

| Antiproliferative Activity | Significant activity against cancer cell lines with specific structural modifications |

| Cytotoxicity Assessment | Low cytotoxicity at concentrations up to 100 μM across multiple assays |

Q & A

Q. What are the primary synthetic routes for Ethylamine, 2-(4-methoxyphenylsulfonyl)-N-methyl-, hydrochloride, and how can reaction conditions be optimized for purity?

The compound is synthesized via reductive amination of 4-methoxybenzyl derivatives with ethylamine precursors under controlled conditions. Key steps include:

- Reductive Amination : Reacting 4-methoxyphenylsulfonyl ketones with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) or similar reducing agents to form the amine intermediate .

- Salt Formation : Treating the free base with HCl to yield the hydrochloride salt, enhancing solubility .

Optimization involves inert atmospheres (to prevent oxidation), solvent selection (e.g., ethanol or THF), and pH control during salt formation. Purity is assessed via HPLC (>98%) and NMR to confirm absence of byproducts like unreacted ketones or over-reduced species .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- NMR Spectroscopy : 1H and 13C NMR identify key structural features, such as methoxy (δ 3.7–3.9 ppm) and sulfonyl groups (δ 7.5–8.1 ppm aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₅ClNO₃S: 264.06, observed: 264.05) .

- X-ray Crystallography : Resolves bond lengths and angles, particularly for the sulfonyl and ethylamine moieties .

Q. Why is the hydrochloride salt form preferred in pharmacological studies?

The hydrochloride salt improves aqueous solubility (>50 mg/mL in water vs. <5 mg/mL for the free base), facilitating in vitro assays (e.g., receptor binding) and in vivo administration. The salt’s stability under refrigeration (2–8°C) also ensures long-term storage viability .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. methanesulfonyl groups) impact serotonin receptor binding affinity?

Comparative SAR studies reveal:

- Sulfonyl Group : Enhances 5-HT2C receptor selectivity due to hydrogen bonding with Ser3.36 residues (Ki = 12 nM vs. 85 nM for methanesulfonyl analogs) .

- N-Methyl Substitution : Reduces metabolic degradation by cytochrome P450 enzymes, increasing plasma half-life (t½ = 4.2 hrs vs. 1.8 hrs for non-methylated analogs) .

Methodology: Radioligand binding assays (using [³H]-mesulergine) and molecular docking simulations (e.g., AutoDock Vina) .

Q. How can synthetic impurities (e.g., diastereomers or sulfone byproducts) be resolved?

- Diastereomers : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers using hexane:isopropanol (85:15) mobile phase .

- Sulfone Byproducts : Recrystallization from ethanol/water (7:3) selectively precipitates the target compound, leaving sulfones in the supernatant .

Validation: LC-MS monitors impurity profiles (limit: <0.5% per ICH guidelines) .

Q. What mechanistic insights explain contradictory data in dopamine transporter (DAT) inhibition studies?

Discrepancies arise from assay conditions:

- pH Effects : At physiological pH (7.4), the protonated amine shows higher DAT affinity (IC50 = 0.8 µM) vs. lower pH (IC50 = 5.2 µM at pH 6.8) due to altered ionization .

- Membrane Permeability : LogP values (1.9 vs. 2.4 for analogs) influence cellular uptake, leading to variability in ex vivo vs. in vitro results .

Resolution: Standardize assay buffers and use parallel artificial membrane permeability assays (PAMPA) to correlate logP with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.